N-Methyl-6-((methylsulfanyl)methyl)-N,2-diphenyl-4-pyrimidinamine

Description

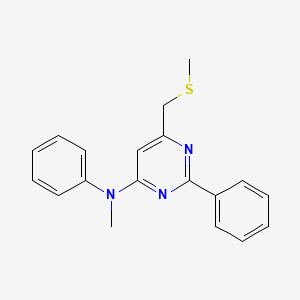

N-Methyl-6-((methylsulfanyl)methyl)-N,2-diphenyl-4-pyrimidinamine is a pyrimidine derivative with substitutions at positions 2, 4, and 6 of the heterocyclic ring. Key structural features include:

- Position 2: A phenyl group.

- Position 4: An N-methyl-N-phenylamine substituent.

- Position 6: A (methylsulfanyl)methyl group (–CH₂–S–CH₃).

The methylsulfanyl moiety may enhance lipophilicity, while the phenyl and methyl groups contribute to steric and electronic effects .

Properties

IUPAC Name |

N-methyl-6-(methylsulfanylmethyl)-N,2-diphenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3S/c1-22(17-11-7-4-8-12-17)18-13-16(14-23-2)20-19(21-18)15-9-5-3-6-10-15/h3-13H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTJANUKUFNCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=C2)CSC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-6-((methylsulfanyl)methyl)-N,2-diphenyl-4-pyrimidinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the compound's synthesis, characterization, and biological evaluation based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with methylsulfanyl and diphenyl groups, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of imine intermediates and subsequent reduction and methylation steps.

Antiviral Properties

Research has indicated that derivatives of similar structures exhibit antiviral properties against various viruses. For instance, studies on related compounds have demonstrated efficacy against human coronaviruses and flaviviruses. The mechanism often involves inhibition of viral replication pathways.

Table 1: Antiviral Activity of Related Compounds

| Compound | Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| N-Methylnorbelladine | Dengue Virus | 67.74 | >6.28 |

| 4′-O-Methylnorbelladine | HIV-1 | 42.28 | 5.36 |

| Norbelladine | Betacoronavirus | 42.37 | >11.81 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the regulation of neurotransmitters and their inhibition is a common strategy in treating Alzheimer's disease.

Table 2: Enzyme Inhibition Activity

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| N-Methylnorbelladine | AChE | 8 |

| 4′-O-N,N-Dimethylnorbelladine | BuChE | 10.4 |

Case Studies

- Alzheimer's Disease Research : A study evaluated the potential of N-methylated derivatives in inhibiting AChE and BuChE, showing promising results with significant selectivity compared to non-methylated controls. The selectivity index for N-methylnorbelladine was notably higher than that of its non-methylated counterpart .

- Antiviral Efficacy : In a comparative analysis against various viral strains, compounds structurally related to this compound demonstrated effective antiviral activity, particularly against HIV-1 and dengue virus, with EC50 values indicating potent inhibition .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Below is a detailed comparison of structural features, physicochemical properties, and functional implications of the target compound and related analogs.

Table 1: Substituent Analysis

Key Structural and Functional Differences

Position 2 Substituents :

- The target compound has a phenyl group, which is less electronegative than the dichlorobenzylsulfanyl group in or the pyridinyl group in . Phenyl groups contribute to π-π stacking interactions but lack the electron-withdrawing effects of chlorine or heterocyclic nitrogens.

- Implication : The absence of chlorine or heteroatoms at position 2 may reduce binding affinity in certain biological targets compared to halogenated analogs .

Position 4 Substituents: The target compound features an N-methyl-N-phenylamine group, differing from the N-benzyl or simpler N-methyl groups in analogs . Implication: Enhanced steric effects could influence receptor binding or metabolic stability compared to N-benzyl or N-methyl derivatives .

Position 6 Substituents: The (methylsulfanyl)methyl group in the target compound is less polar than the phenoxy (–O–C₆H₅) group in or the sulfonyl (–SO₂–) group in . Implication: Higher lipophilicity may enhance bioavailability but could reduce solubility in aqueous environments.

Table 2: Predicted Physicochemical Properties

Functional Implications

- Lipophilicity: The target compound’s (methylsulfanyl)methyl group likely increases logP compared to sulfonyl or phenoxy analogs, favoring passive diffusion across biological membranes .

- Steric Bulk : The N-methyl-N-phenylamine group at position 4 could limit interactions with sterically sensitive enzyme active sites compared to smaller substituents like N-benzyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.